REACTION_CXSMILES
|
C(N(CC)CC)C.[F:8][C:9]([F:15])([F:14])[S:10]([O-:13])(=[O:12])=[O:11].[Fe+2:16].C(#N)C.C(#N)C.C(#N)C.C(#N)C.C(#N)C.C(#N)C.FC(F)(F)S([O-])(=O)=O.[S-]C#N.[Na+].[K+].[Br-]>C(#N)C>[F:8][C:9]([F:15])([F:14])[S:10]([O-:13])(=[O:12])=[O:11].[Fe+2:16].[F:8][C:9]([F:15])([F:14])[S:10]([O-:13])(=[O:12])=[O:11] |f:1.2.3.4.5.6.7.8.9,10.11,12.13,15.16.17|
|
Name
|
ligand
|
Quantity
|
0.833 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.505 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
hexakis(acetonitrile) iron (II) trifluoromethanesulfonate
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Fe+2].C(C)#N.C(C)#N.C(C)#N.C(C)#N.C(C)#N.C(C)#N.FC(S(=O)(=O)[O-])(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.406 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
1(pyridine)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for a further hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to yield a dark red solution
|
Type
|
CUSTOM
|
Details
|
The solvent is then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting solid is recrystallized from methanol
|
Type
|
CUSTOM
|
Details
|
to produce red microcrystals
|
Name
|
|
Type
|
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Fe+2].FC(S(=O)(=O)[O-])(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |